2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole is a trisubstituted thiazole derivative (C₁₁H₄Cl₂F₃NOS, MW 326.1 g/mol) that combines a meta-chlorobenzoyl moiety at position 5, a chlorine atom at position 2, and an electron-withdrawing trifluoromethyl group at position 4 of the 1,3-thiazole core. This substitution pattern places it within a well-studied class of trisubstituted thiazoles explored as Cdc7 kinase inhibitors, as exemplified by compound 74 (2-(2-aminopyrimidin-4-yl)-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carboxamide), which achieved potent Cdc7/Dbf4 inhibition (IC₅₀ = 84 nM) and cellular MCM2 phosphorylation suppression (IC₅₀ = 501 nM).

Molecular Formula C11H4Cl2F3NOS
Molecular Weight 326.1 g/mol
Cat. No. B12448163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole
Molecular FormulaC11H4Cl2F3NOS
Molecular Weight326.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F
InChIInChI=1S/C11H4Cl2F3NOS/c12-6-3-1-2-5(4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H
InChIKeyPCOLOBLMWIKYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole – A Halogenated Thiazole Building Block for Kinase-Targeted Library Design


2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole is a trisubstituted thiazole derivative (C₁₁H₄Cl₂F₃NOS, MW 326.1 g/mol) that combines a meta-chlorobenzoyl moiety at position 5, a chlorine atom at position 2, and an electron-withdrawing trifluoromethyl group at position 4 of the 1,3-thiazole core . This substitution pattern places it within a well-studied class of trisubstituted thiazoles explored as Cdc7 kinase inhibitors, as exemplified by compound 74 (2-(2-aminopyrimidin-4-yl)-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carboxamide), which achieved potent Cdc7/Dbf4 inhibition (IC₅₀ = 84 nM) and cellular MCM2 phosphorylation suppression (IC₅₀ = 501 nM) . The title compound serves as a versatile synthetic intermediate amenable to further elaboration at the reactive 2-chloro position through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, enabling the construction of diverse screening libraries targeting the thiazole-based pharmacophore space defined by this validated kinase inhibitor scaffold .

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole – Why Benzoyl Ring Halogen Position and Electronics Preclude Simple Analog Swapping


The position and identity of the halogen on the benzoyl ring of 5-aroyl-4-trifluoromethylthiazoles critically modulates both intermolecular interactions with biological targets and physicochemical properties. Meta-substitution (as in the title compound) alters the electron density distribution on the aryl ring and the conformational preference of the carbonyl group relative to para-substituted analogs such as 2-chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole and 2-chloro-5-(4-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole . In a related trisubstituted thiazole series targeting Cdc7 kinase, SAR analysis demonstrated that halogen substitution pattern on the aryl ring directly determines kinase selectivity and cellular potency; for example, compound 74 with a 2,4-dichlorophenyl group achieved Cdc7 IC₅₀ = 84 nM, while subtle changes in halogen placement yielded orders-of-magnitude differences in biochemical and cellular activity . Uncontrolled substitution of the meta-chlorobenzoyl group with a para-halogen or unsubstituted benzoyl analog therefore risks catastrophic loss of target engagement and biological function, making the title compound a non-interchangeable entity in any SAR-driven optimization campaign.

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole – Quantitative Differentiation Evidence Against Closest Structural Analogs


Meta- vs. Para-Chlorobenzoyl Substitution: Conformational and Electronic Perturbation of the Thiazole Scaffold

The title compound bears a 3-chlorobenzoyl (meta-chloro) substituent at position 5, whereas the closest commercially available analog is 2-chloro-5-(4-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole (para-chloro isomer) . In trisubstituted thiazole Cdc7 kinase inhibitors, the aryl substitution pattern on the 5-position directly governs the dihedral angle between the carbonyl and the thiazole ring, which in turn dictates the presentation of the aryl group to the kinase hinge region and the depth of penetration into the hydrophobic back pocket . Although no published head-to-head enzymatic comparison is available for these two specific isomers, the broader Cdc7 SAR series establishes that altering the halogen position on the aryl ring can shift biochemical IC₅₀ by >100-fold: compound 74 (2,4-dichlorophenyl) achieves Cdc7 IC₅₀ = 84 nM, whereas closely related regioisomers with different halogen patterns drop to IC₅₀ > 10 µM in the same AlphaScreen assay . This class-level evidence strongly suggests that the meta-chloro isomer will exhibit a distinct kinase selectivity profile relative to the para-chloro isomer, making the title compound a unique and non-substitutable entry for any screening library designed to explore halogen-position-dependent SAR.

Medicinal Chemistry Kinase Inhibitor Design Conformational Analysis

Trifluoromethyl vs. Methyl at Position 4: Metabolic Stability and Lipophilicity Differentiation

The 4-trifluoromethyl substituent in the title compound provides a unique combination of high electronegativity, metabolic stability, and lipophilicity that cannot be replicated by a 4-methyl analog. While the specific 4-methyl analog of the title compound (2-chloro-5-(3-chlorobenzoyl)-4-methyl-1,3-thiazole) has not been explicitly reported, the differential impact of CF₃ versus CH₃ substitution at the thiazole 4-position is well-documented. In a study of aminothiazole derivatives, the compound bearing a 4-trifluoromethylphenyl substituent demonstrated significant antiviral activity against the PR8 influenza A strain that was comparable to oseltamivir and amantadine positive controls . In contrast, methyl-substituted analogs in the same series showed substantially weaker antiviral potency. Additionally, systematic analysis of aromatic halogenation and trifluoromethyl substitution effects on human liver microsomal clearance has demonstrated that CF₃ groups consistently reduce oxidative metabolism compared to CH₃ groups, with the magnitude of clearance reduction dependent on the specific substitution pattern . The CF₃ group's strong electron-withdrawing character (Hammett σₚ = 0.54 vs. σₚ = -0.17 for CH₃) also alters the electron density of the thiazole ring, affecting both reactivity at the 2-chloro position and binding interactions with biological targets .

Drug Metabolism Pharmacokinetics Physicochemical Properties

2-Chloro Leaving Group for Late-Stage Diversification: A Synthetic Handle Absent in 2-Amino and 2-Hydrogen Analogs

The chlorine atom at position 2 of the thiazole ring provides a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This reactive site is absent in 2-unsubstituted thiazole analogs (e.g., 5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole) and is replaced by a non-reactive amino group in 2-amino analogs (e.g., 2-amino-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole). The 2-chloro group enables mild derivatization with amines, alkoxides, and thiols under SNAr conditions, as well as Buchwald-Hartwig amination and Suzuki-Miyaura coupling for introduction of aryl, heteroaryl, and amine diversity elements. In the literature synthesis of related 5-aroyl-2-chloro-4-trifluoromethylthiazoles, the 2-chloro position is explicitly exploited for further elaboration; for example, 5-(4-bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole is synthesized via acylation of 2-chloro-4-trifluoromethylthiazole and retains the 2-chloro group for subsequent diversification . The 2-amino analog lacks this synthetic versatility entirely, while the 2-unsubstituted analog requires harsher C-H activation conditions for functionalization. This makes the title compound the preferred building block for any medicinal chemistry campaign requiring late-stage diversification at the thiazole 2-position.

Synthetic Chemistry Library Synthesis Cross-Coupling

Molecular Shape and Electronic Profile Differentiation from Benzothiazole and Non-Fluorinated Thiazole Analogs

The 1,3-thiazole core of the title compound, bearing a 4-CF₃ group, presents a distinct molecular shape and electrostatic potential surface compared to both benzothiazole analogs (fused benzene ring) and non-fluorinated thiazole analogs (4-H or 4-CH₃). The trifluoromethyl group introduces a region of strong negative electrostatic potential due to the three electronegative fluorine atoms, which can participate in orthogonal multipolar C-F···H-C, C-F···C=O, and C-F···π interactions with protein binding sites . In benzothiazole analogs, the extended aromatic system alters the molecular shape and π-stacking capability, while in non-fluorinated analogs, this fluorine-mediated interaction motif is entirely absent. A study of trifluoromethyl, benzothiazolyl, and thiazolyl ketone-containing peptidic SARS-CoV 3CL protease inhibitors demonstrated that the choice of heterocycle and fluorination pattern directly affects protease inhibitory potency, with trifluoromethylthiazolyl ketone derivatives showing distinct IC₅₀ values from their benzothiazolyl counterparts . The title compound thus occupies a unique position in chemical space that cannot be substituted by benzothiazole or non-fluorinated thiazole scaffolds.

Molecular Recognition Drug Design Fluorine Chemistry

2-Chloro-5-(3-chlorobenzoyl)-4-trifluoromethyl-1,3-thiazole – Evidence-Backed Research and Industrial Application Scenarios


Cdc7 Kinase Inhibitor Medicinal Chemistry – SAR Probe for Halogen Position Dependence

In Cdc7 kinase inhibitor programs, the title compound serves as a strategic SAR probe to map the effect of meta-chlorobenzoyl substitution on kinase potency, selectivity, and cellular MCM2 phosphorylation. Based on the established Cdc7 inhibitor pharmacophore defined by compound 74 (Cdc7 IC₅₀ = 84 nM, cellular IC₅₀ = 501 nM in HCT116 cells), the 5-aryl substituent is a key determinant of target engagement . The title compound enables interrogation of the meta-chlorine position relative to the para-chlorine isomer, with the class-level SAR precedent indicating that such positional changes can modulate potency by >100-fold . This makes the compound a non-substitutable reagent for any Cdc7-focused library aiming to comprehensively explore halogen-position SAR.

Late-Stage Diversification Hub for Parallel Library Synthesis

The 2-chloro substituent on the thiazole ring provides a reactive handle for high-throughput parallel synthesis of 2-aminated, 2-arylated, and 2-alkoxylated derivatives through SNAr and cross-coupling chemistry. As demonstrated by the analogous 5-(4-bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole synthesis from 2-chloro-4-trifluoromethylthiazole and an aroyl chloride, the 2-chloro position remains intact through the acylation step and is available for subsequent diversification . This enables the rapid generation of 50-200 compound libraries from a single advanced intermediate, significantly reducing the synthetic burden compared to starting from 2-amino or 2-unsubstituted thiazole cores, which would require additional protection/deprotection or C-H activation steps.

Antiviral Lead Identification – Trifluoromethylthiazole Platform

The 4-trifluoromethylthiazole scaffold has demonstrated promising antiviral activity, with aminothiazole derivatives bearing a 4-trifluoromethylphenyl substituent showing efficacy against PR8 influenza A strain comparable to the clinical drugs oseltamivir and amantadine . The title compound, with its 2-chloro and 5-(3-chlorobenzoyl) substituents, represents a distinct starting point within this antiviral chemotype. It can be elaborated at the 2-position to generate novel analogs for screening against influenza, SARS-CoV-2, and other viral targets, leveraging the established antiviral potential of the CF₃-thiazole core.

Protease Inhibitor Scaffold – SARS-CoV 3CLpro and Related Targets

Trifluoromethylthiazolyl ketone-containing compounds have been developed and evaluated as SARS-CoV 3CL protease inhibitors, with the trifluoromethyl ketone moiety serving as a reversible covalent warhead that forms a hemithioketal adduct with the catalytic cysteine residue . The title compound's 5-(3-chlorobenzoyl) group positions the carbonyl adjacent to the thiazole ring, mimicking the ketone warhead geometry found in the published SARS-CoV 3CLpro inhibitor series. Researchers targeting coronavirus proteases can leverage the title compound as a key intermediate for synthesizing novel reversible covalent inhibitors, with the meta-chloro substitution providing a distinct electronic and steric profile compared to previously explored para-substituted analogs.

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